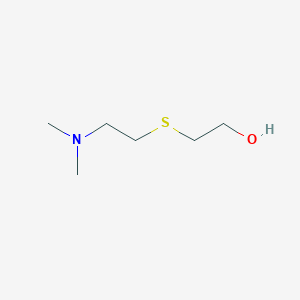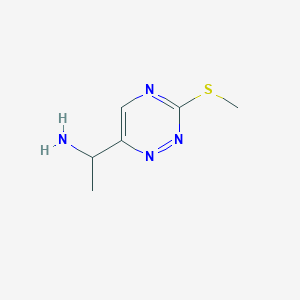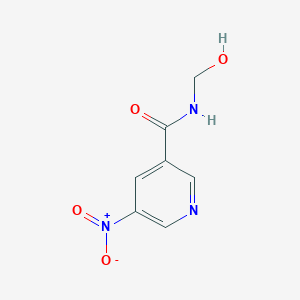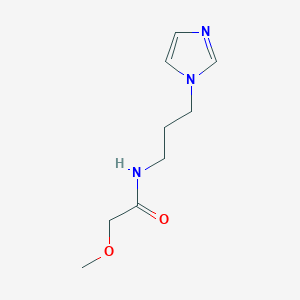
4-benzylsulfanyl-2H-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzylsulfanyl-2H-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This specific compound is characterized by the presence of a phenylmethylthio group at the 5-position of the triazole ring. Triazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-benzylsulfanyl-2H-triazole typically involves a multi-step process. . This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in good yields. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles under controlled conditions .
Chemical Reactions Analysis
4-benzylsulfanyl-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and other heterocyclic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-benzylsulfanyl-2H-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, allowing it to inhibit enzyme activity or disrupt protein-protein interactions . The phenylmethylthio group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
4-benzylsulfanyl-2H-triazole can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole, 4-[(phenylmethyl)thio]-: Similar structure but with the phenylmethylthio group at the 4-position.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
1H-1,2,3-Triazole, 5-[(methyl)thio]-: Similar compound with a methylthio group instead of a phenylmethylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
4-benzylsulfanyl-2H-triazole |
InChI |
InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)7-13-9-6-10-12-11-9/h1-6H,7H2,(H,10,11,12) |
InChI Key |
AACACTZERFCGJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Azetidin-3-yloxy)imidazo[1,2-a]pyridine](/img/structure/B8659848.png)
![2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8659856.png)







